3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid, recognized for its utility in organic synthesis and medicinal chemistry. This compound has garnered attention for its potential applications in various scientific fields, particularly due to its role as a crosslinking reagent and its biological activity against inflammatory pathways. The compound is classified under the category of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine.
The synthesis of 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid typically involves a multi-step process. A common method entails the sulfonation of 4-aminobenzoic acid using chlorosulfonic acid, followed by hydrolysis to yield the desired sulfonamide derivative.
In industrial settings, automated reactors and continuous flow processes are often employed to enhance yield and purity, ensuring scalability for commercial production .
The molecular formula of 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid is , indicating a complex structure featuring both carboxylic acid and sulfonamide functional groups.
3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid can undergo several chemical reactions:
The primary mechanism of action for 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid involves the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a crucial role in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively reduces inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
Relevant analyses such as Hirshfeld surface analysis have been conducted to explore intermolecular interactions within crystalline forms of similar compounds .
3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid has several notable applications:
The development of sulfonamide-based pharmacophores represents a cornerstone of modern medicinal chemistry, originating with the discovery of Prontosil rubrum in the 1930s. This first-generation sulfonamide demonstrated broad antibacterial efficacy by inhibiting folate biosynthesis in pathogenic bacteria. Subsequent structural refinements revealed that the sulfonamide group (–SO₂NH₂) enables diverse biological interactions, including hydrogen bonding, electrostatic contacts, and coordination with metal ions in enzymatic active sites. By the mid-20th century, researchers systematically modified the core scaffold to enhance target specificity and physicochemical properties. For example, benzothiazole sulfonamides emerged as diuretics, while sulfonylureas became antidiabetic agents targeting ATP-sensitive potassium channels [8].
A significant advancement occurred when sulfonamides were engineered to inhibit carbonic anhydrases (CA), a family of zinc-containing enzymes regulating physiological pH. Derivatives like acetazolamide validated the sulfonamide moiety’s capacity to coordinate the catalytic zinc ion in CA isoforms, spurring designs for glaucoma therapeutics. By the 1990s, compounds such as dorzolamide (a thiophene-sulfonamide) achieved topical activity through strategic aromatic ring substitutions that optimized corneal permeability and binding kinetics [9]. Contemporary research explores multitargeted sulfonamides, exemplified by 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid, which integrates dual carboxylic acid groups to enable novel binding modalities beyond classical CA inhibition [10].
Table 1: Evolution of Key Sulfonamide Pharmacophores
Era | Representative Compound | Therapeutic Target | Structural Innovation |
---|---|---|---|
1930s | Prontosil | Bacterial dihydropteroate synthase | Azo dye prodrug metabolized to sulfanilamide |
1950s | Acetazolamide | Carbonic anhydrase | Unsubstituted thienothiazole ring |
1980s | Indapamide | Na⁺/Cl⁻ cotransporter | Chlorobenzamide + methylindoline |
2000s | Brinzolamide | Carbonic anhydrase II/IV | Diazepine-fused sulfonamide |
Present | 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid | Lysophosphatidic acid receptors | Dual carboxylates + sulfamoyl linkage |
Para-aminobenzoic acid (PABA) has served as a pivotal template in drug design due to its dual hydrogen-bonding capacity, aromatic stabilization, and metabolic versatility. As a component of folate cofactors, PABA mimics bacterial substrates, enabling antimicrobial targeting. Structural derivatives exploit the para-carboxylate group to enhance solubility or enable conjugation with pharmacophores. For instance, replacing PABA’s amine with sulfonamide yielded sulfanilamide, the active metabolite of Prontosil, which competitively inhibits dihydropteroate synthase [8].
Molecular hybridization strategies further leveraged PABA’s versatility. In cardiovascular agents like Indapamide, the PABA core was integrated with chlorobenzamide and methylindoline to produce antihypertensive effects with minimal diuresis. This design balanced lipophilicity for tissue penetration and polarity for renal clearance [6]. Similarly, 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid exemplifies divergent PABA utilization: one carboxylated phenyl ring preserves classical sulfonamide topology, while the appended benzoic acid moiety introduces torsional flexibility and additional ionizable groups. This allows simultaneous engagement of polar and hydrophobic binding pockets in targets like cytosolic phospholipase A₂α (cPLA₂α) or lysophosphatidic acid receptors (LPA₂) [3]. Recent studies confirm that carboxyl positioning (ortho vs. meta) on benzoic acid rings critically modulates target selectivity—e.g., meta-substituted derivatives show 10-fold higher LPA₂ agonism than ortho-analogues [3].
Table 2: Structural and Functional Evolution of PABA-Derived Therapeutics
PABA Derivative | Key Structural Features | Biological Activity | Design Rationale |
---|---|---|---|
Sulfanilamide | para-Aminobenzenesulfonamide | Antibacterial | Folate biosynthesis inhibition |
Etebenecid (4-[(Diethylamino)sulfonyl]benzoic acid) | para-Carboxybenzenesulfonamide + diethylamine | Uricosuric | Tubular secretion competition |
Indapamide | Chloro-PABA + methylindoline | Antihypertensive | Vasodilation + weak diuresis |
3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid | Bis-carboxylated sulfamoyl linker | cPLA₂α inhibition / LPA₂ agonism | Multisite electrostatic anchoring |
3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid (CAS 328110-84-5) has emerged as a structurally unique bis-carboxylated sulfonamide with applications across inflammation, oncology, and virology. Its synthesis typically involves sulfonation of 4-aminobenzoic acid using chlorosulfonic acid, followed by controlled hydrolysis to yield the sulfonamide linkage. Industrial-scale production employs continuous flow reactors to optimize purity and scalability . The compound’s synergistic pharmacophores—two ionizable carboxyl groups flanking a sulfamoyl bridge—enable distinctive mechanisms:
Table 3: Research Domains for 3-[(4-Carboxyphenyl)sulfamoyl]benzoic Acid
Therapeutic Area | Molecular Target | Key Findings | Reference Compound |
---|---|---|---|
Cardiovascular | cPLA₂α | 70% inhibition of pro-inflammatory mediators at 10 μM; oral efficacy in hypertensive rats | Native compound |
Oncology / Radioprotection | LPA₂ GPCR | EC₅₀ = 5.06 pM; blocks radiation-induced apoptosis via PI3K/Akt pathway | 11d (naphthalimide conjugate) [3] |
Virology | Enterovirus capsid | ΔTₘ = +4.5°C; stabilizes capsid structure, inhibiting viral uncoating | Hybrid capsid binder [10] |
Metabolic Disorders | α-Glucosidase / α-amylase | Derivative 3c showed 5-fold higher α-glucosidase inhibition vs. acarbose | 2,4-Dichloro-5-[(N-aryl)sulfamoyl]benzoic acid [8] |
The compound’s physicochemical profile—molecular weight 321.3 g/mol, LogP ~1.2—facilitates cell penetration while retaining water solubility at physiological pH. Its dual-anionic character permits salt formation for enhanced bioavailability, critical for in vivo efficacy in rodent hypertension models. Computational docking confirms the meta-carboxylate forms hydrogen bonds with Arg72 and Tyr83 in cPLA₂α, while the sulfamoyl group anchors to Ser228 [8]. Current research explores its utility as a "molecular glue" for ternary complex formation in targeted protein degradation, highlighting its potential beyond conventional receptor modulation [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1